molecular formula C13H19NO B1271878 (1-Benzylpiperidin-2-yl)methanol CAS No. 85387-43-5

(1-Benzylpiperidin-2-yl)methanol

Katalognummer B1271878
CAS-Nummer: 85387-43-5
Molekulargewicht: 205.3 g/mol
InChI-Schlüssel: KHPWHJVKPZIZRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-Benzylpiperidin-2-yl)methanol” is a chemical compound with the CAS Number: 85387-43-5 . It has a molecular weight of 205.3 and is typically in a liquid form . The IUPAC name for this compound is (1-benzyl-2-piperidinyl)methanol .


Molecular Structure Analysis

The InChI code for “(1-Benzylpiperidin-2-yl)methanol” is 1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1-Benzylpiperidin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 205.3 .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

(1-Benzylpiperidin-2-yl)methanol and its derivatives have been utilized in various synthesis methodologies. For instance, a study by Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, including (1-Benzylpiperidin-2-yl)methanol. This method employs temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, demonstrating the importance of temperature, acidity, and substrate structure in selectivity changes (Ágai et al., 2004).

Catalysis and Ligand Development

In catalysis, compounds like (1-Benzylpiperidin-2-yl)methanol are used to develop new ligands and catalysts. For example, Ozcubukcu et al. (2009) created a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex was found to be highly active in catalyzing Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of (1-Benzylpiperidin-2-yl)methanol have been investigated for potential medicinal properties. Borza et al. (2007) identified a compound derived from this chemical as a potent NR2B subunit-selective antagonist of the NMDA receptor, with implications for pain management and neurological disorders (Borza et al., 2007).

Material Science and Corrosion Inhibition

In material science, (1-Benzylpiperidin-2-yl)methanol derivatives have been explored as corrosion inhibitors. For instance, Ma et al. (2017) studied the efficacy of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic environments. Their research showed its potential for protecting metal surfaces in industrial applications (Ma et al., 2017).

Safety And Hazards

“(1-Benzylpiperidin-2-yl)methanol” is classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Zukünftige Richtungen

Piperidine derivatives, such as “(1-Benzylpiperidin-2-yl)methanol”, have been found to exhibit a wide range of biological activities and are being utilized in different therapeutic applications . Therefore, they continue to be a subject of interest in the field of drug discovery .

Eigenschaften

IUPAC Name

(1-benzylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPWHJVKPZIZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpiperidin-2-yl)methanol

CAS RN

85387-43-5
Record name (1-benzylpiperidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of piperidine-2-methanol (12; 6 g, 52.09 mmol) in dimethylformamide (DMF, 50 mL) were added successively K2CO3 (10.78 g, 78.14 mmol) and benzyl bromide (6.85 mL, 57.30 mmol) at 0° C. and the mixture stirred at rt for 16 hours. The reaction mixture was then filtered and the filtrate was concentrated. The residue was dissolved in EtOAc and the organic layer was washed with water and brine solution. The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by chromatography on 230-400 mesh silica gel eluting with 30% EtOAc-hexane to provide compound 13.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 12.9 g of 2-piperidine methanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine and 50 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, the filtrate was concentrated, and the concentrate was distilled under reduced pressure to obtain 11.3 g of 1-benzyl-2-piperidine methanol (yield: 52.9%). b.p.: 107° C./2 mmHg
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzylpiperidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Benzylpiperidin-2-yl)methanol
Reactant of Route 4
(1-Benzylpiperidin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperidin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1-Benzylpiperidin-2-yl)methanol

Citations

For This Compound
6
Citations
C Alvarez-Ibarra, JFC Luján, ML Quiroga-Feijóo - Tetrahedron: Asymmetry, 2010 - Elsevier
Enantiopure [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol 5a and [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]-(diphenyl)methanol 5b, new β-amino alcohols based on l-…
Number of citations: 15 www.sciencedirect.com
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com
H Deng, S Kooijman… - Chemical Tools to … - scholarlypublications …
Compound libraries that contain a 1, 2, 3-triazole urea scaffold have previously been applied to the discovery of potent inhibitors of diverse serine hydrolases, such as diacylglycerol …
SM Botha - 2021 - repository.up.ac.za
The envisaged project included the in silico assessment and synthesis of potential acetylcholinesterase inhibitors, structurally related to donepezil, and of N-methyl D-aspartate …
Number of citations: 0 repository.up.ac.za
X Wang, J Li, RA Saporito, N Toyooka - Tetrahedron, 2013 - Elsevier
Herein, we describe the enantiodivergent synthesis of the 1,4-cis-disubstituted quinolizidine alkaloid 195C. Although the stereoselectivity of the final hydrogenation reaction was low, we …
Number of citations: 19 www.sciencedirect.com
王旭 - 2014
Number of citations: 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.